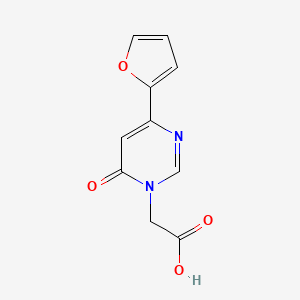

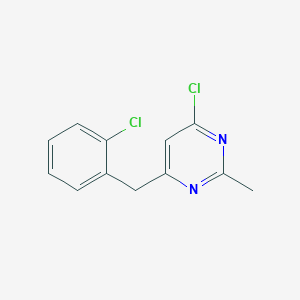

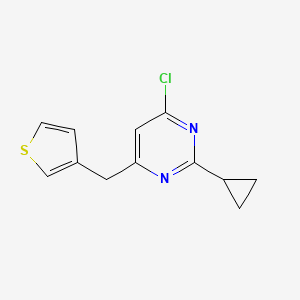

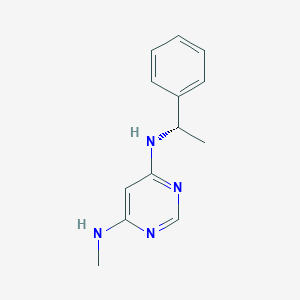

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine”, can involve the Dimroth rearrangement . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Chemical Reactions Analysis

The Dimroth rearrangement, which is relevant to the synthesis of pyrimidine derivatives, is influenced by numerous factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Applications De Recherche Scientifique

Polymer Chemistry and Material Science

Highly Transparent Polyimides

Polyimides synthesized from diamines containing pyrimidine or pyridine moieties, including related structures to "(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine," have shown excellent solubility, thermal stability, and mechanical properties. Such materials are highly transparent and possess outstanding mechanical properties, making them suitable for advanced optical applications (Chunbo Wang et al., 2015).

Pyridine-Containing Polyimides

Novel polyimides derived from diamines with pyridine heterocyclic groups exhibit good thermal stability, high dielectric constants, and excellent mechanical properties. These polymers can be cast into flexible, tough films, demonstrating potential for electrochromic devices and high-performance materials (D. Liaw et al., 2007).

Structural Chemistry and Drug Design

Anhydrous vs. Hydrated Pyrimidine Derivatives

Research on N4-substituted pyrazolopyrimidine diamines reveals insights into hydrogen bonding and molecular packing, contributing to the understanding of structural chemistry and potential drug design applications. The findings demonstrate how hydration affects molecular structure and intermolecular interactions, which is crucial for designing compounds with desired properties (Jorge Trilleras et al., 2008).

Fluorescent Poly(pyridine-imide) Acid Chemosensor

The development of a novel poly(pyridine-imide) capable of acting as an "off–on" fluorescent switcher for acids after protonation illustrates the application of pyrimidine derivatives in sensing technologies. Such materials could be useful in the development of new sensors and diagnostic tools (Kun-Li Wang et al., 2008).

Pharmacology and Biological Activity

Antimicrobial Activity

Synthesis and characterization of novel pyrimidine derivatives, including N5-substituted and N2, N2-dimethyl/N4-phenyl pyrimidines, have shown significant antimicrobial activity. Such studies contribute to the search for new antimicrobial agents, addressing the rising concern of antibiotic resistance (M. S. Rao et al., 2020).

Mécanisme D'action

Target of Action

The primary target of (S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in the development, differentiation, and activation of B-cells.

Mode of Action

This compound interacts with BTK by inhibiting its activity This inhibition disrupts the BCR pathway, leading to a decrease in B-cell activation and function

Biochemical Pathways

The compound affects the BCR pathway by inhibiting BTK . This inhibition disrupts the downstream signaling events in the BCR pathway, which can lead to a decrease in the production of antibodies by B-cells. The exact biochemical pathways affected by this compound are complex and involve multiple cellular processes.

Result of Action

The inhibition of BTK by this compound leads to a decrease in B-cell activation and function . This can result in a reduction in the production of antibodies, which may have therapeutic benefits in conditions characterized by excessive antibody production, such as autoimmune diseases.

Propriétés

IUPAC Name |

6-N-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-10(11-6-4-3-5-7-11)17-13-8-12(14-2)15-9-16-13/h3-10H,1-2H3,(H2,14,15,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTXHBBYUHJZQN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC(=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=NC=NC(=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.